2-(Methoxymethyl)pyridin-3-ol
Description
2-(Methoxymethyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3 and a methoxymethyl (-OCH2CH3) group at position 2 of the pyridine ring.
Properties
CAS No. |
188670-04-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.154 |
IUPAC Name |
2-(methoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-10-5-6-7(9)3-2-4-8-6/h2-4,9H,5H2,1H3 |
InChI Key |
YVFYBLLLHYPQOH-UHFFFAOYSA-N |
SMILES |
COCC1=C(C=CC=N1)O |
Synonyms |
3-Pyridinol,2-(methoxymethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridin-3-ol Derivatives
Structural and Substituent Variations
Key structural analogs include:
*Theoretical formula for this compound.
Key Observations:
Substituent Position Effects :
- The methoxymethyl group at C2 in the target compound increases steric bulk compared to smaller substituents (e.g., methoxy at C5 in 5-Methoxypyridin-3-ol ). This may reduce solubility but enhance membrane permeability .
- Halogenated analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol ) exhibit higher reactivity due to the electron-withdrawing effects of chlorine, making them suitable for cross-coupling reactions .
Functional Group Influence :
- Hydroxymethyl groups (e.g., in 2-Chloro-6-(hydroxymethyl)pyridin-3-ol ) enhance hydrophilicity, improving aqueous solubility compared to methoxymethyl derivatives .
- Aryl-substituted analogs (e.g., 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol ) are structurally complex, enabling interactions with biological targets like enzymes or receptors .
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